molecular formula C10H5Cl2NO2 B8603331 2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No.: B8603331
M. Wt: 242.05 g/mol
InChI Key: UJKKIPZDZUKMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-7(9(14)10(12)15)4-13-8(6)3-5/h1-4,13H

InChI Key

UJKKIPZDZUKMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-1H-indole (15 g) in diethyl ether (300 mL) was cooled to 0° C. and treated with a solution of oxalyl chloride (9.4 mL) in diethyl ether (30 mL). The mixture was stirred for 16 hours at room temperature. Filtration gave 2-(6-chloro-1H-indol-3-yl)-2-oxoacetyl chloride as a crystalline material (15.5 g). A part of this product (2.5 g) was dissolved in dry tetrahydrofuran (25 mL) and added dropwise to a solution of 1-(1H-indol-4-yl)piperazine (1.4 g) and triethylamine (15 mL) in tetrahydrofuran (100 mL). After stirring for 16 hours the reaction mixture was concentrated in vacuo. The remaining oil was purified by flash chromatography (eluent: ethyl acetate/methanol/triethylamine 85:10:5) giving 1-(2-(6-chloro-1H-indol-3-yl)-1,2-dioxoethyl)-4-(1H-indol-4-yl)piperazine (1.6 g) as a crystalline material. This product was suspended in tetrahydrofuran (25 mL) and added dropwise to a suspension of lithium aluminium hydride (1.5 g) in tetrahydrofuran (50 mL). The mixture was refluxed for 4 hours and cooled to 0° C. followed by subsequent addition of water (3 mL), 15% aq. sodium hydroxide (1.5 mL), and water (7.5 mL). Filtration and standard work-up gave a yellow oil which was converted to the title oxalate salt (1.5 g) from an acetone solution by addition of oxalic acid. Mp 229-31° C. 1H NMR (DMSO-d6): 3.10 (t, 2H); 3.25-3.55 (m, 10H); 6.45 (s, 1H); 6.50 (d, 1H); 6.90-7.10 (m, 3H); 7.25-7.35 (m, 2H); 7.45 (s, 1H); 7.65 (d, 1H); 11.12 (s, 2H), MS m/z (%): 379 (MH+, 18%), 214 (16%), 199 (17%), 178 (16%), 143 (13%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two

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